molecular formula C2F4O B3056146 Tetrafluorooxirane CAS No. 694-17-7

Tetrafluorooxirane

Cat. No. B3056146
CAS RN: 694-17-7
M. Wt: 116.01 g/mol
InChI Key: LOUICXNAWQPGSU-UHFFFAOYSA-N
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Description

Tetrafluorooxirane, also known as Oxirane, tetrafluoro-, is a chemical compound with the molecular formula C2F4O . It is also known by other names such as 2,2,3,3-Tetrafluorooxirane, Tetrafluoroethylene oxide, and others .


Molecular Structure Analysis

The molecular structure of Tetrafluorooxirane consists of two carbon atoms, four fluorine atoms, and one oxygen atom . The molecular weight of Tetrafluorooxirane is 116.014 Da .

Scientific Research Applications

1. Oxyfunctionalization of Carbon-Hydrogen Bonds

Tetrafluorooxirane derivatives have been used in the selective oxidation of aliphatic tertiary and secondary C-H bonds in alkylamines. These processes are critical for the production of amino alcohols and amino acetamides, which have various industrial applications. The use of tetrafluoroborate salts in these reactions highlights the compound's utility in organic synthesis (Asensio et al., 1993).

2. Vibrational Spectroscopy Studies

Tetrafluorooxirane has been the subject of vibrational spectroscopy studies. These studies, involving ab initio and density functional theory calculations, confirm the fundamental vibrational modes of tetrafluorooxirane. Such research is essential for understanding the molecular structure and properties of this compound (Liu et al., 1996).

3. Investigation of Molecular Structure

Infrared and Raman spectra have been reported for tetrafluorooxirane and its modifications, aiding in the complete assignment of vibrational fundamentals. This work is crucial for comprehending the molecular structure and behavior of tetrafluorooxirane in different states (Craig, 1989).

4. Applications in Magnetic Resonance Imaging

A derivative of tetrafluorooxirane, PTBD (perfluoro-2,2,2′,2′-tetrameth-yl-4,4′-bis(1,3-dioxolane)), has been described for use in 19F magnetic resonance imaging and spectroscopy. This highlights the potential of tetrafluorooxirane derivatives in advanced medical imaging techniques (Sotak et al., 1993).

5. Synthesis and Reactivity of Derivatives

Tetrafluorooxirane derivatives have been used in synthesizing various fluorinating reagents, showcasing the compound's versatility in chemical synthesis and its applications in medicinal chemistry and material science (Zhang et al., 2014).

properties

IUPAC Name

2,2,3,3-tetrafluorooxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4O/c3-1(4)2(5,6)7-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUICXNAWQPGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26591-06-0
Details Compound: Oxirane, 2,2,3,3-tetrafluoro-, homopolymer
Record name Oxirane, 2,2,3,3-tetrafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID7073228
Record name Tetrafluorooxirane
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Molecular Weight

116.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorooxirane

CAS RN

694-17-7
Record name 2,2,3,3-Tetrafluorooxirane
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Record name Tetrafluorooxirane
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Record name Tetrafluorooxirane
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Record name Tetrafluorooxirane
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Record name 2,2,3,3-Tetrafluorooxirane
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